2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine
Overview
Description
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is an organic compound that belongs to the aromatic amine class. It has a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol. This compound is widely used in various scientific research applications due to its unique chemical properties and versatility.
Mechanism of Action
Target of Action
It is known to be a building block and intermediate in the preparation of certain fluorescent dyes, especially ca2+ probes .
Mode of Action
As an intermediate in the synthesis of fluorescent dyes, it likely interacts with its targets to produce a fluorescent signal in the presence of Ca2+ ions .
Biochemical Pathways
Given its role in the synthesis of ca2+ probes, it may be involved in pathways related to calcium signaling .
Pharmacokinetics
It is soluble in ethanol , which may influence its bioavailability.
Result of Action
As a component of fluorescent dyes, it likely contributes to the generation of a fluorescent signal in the presence of Ca2+ ions .
Action Environment
It is known to be stable for at least 2 years when stored at -20°c and should be protected from light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine involves several steps. One common method includes the hydrogenation of 4-methyl-1-nitro-2-(2-(2-nitrophenoxy)ethoxy)benzene in the presence of a palladium on charcoal catalyst. The reaction is carried out in dioxane under a hydrogen pressure of 5.5 bar at room temperature . Another method involves the reduction of 1,2-bis(o-nitrophenoxy)ethane using a nickel-based catalyst and activated carbon in an alcohol solvent under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the preparation method typically involves the use of high-pressure reactors and hydrogenation techniques. The process includes the use of recyclable solvents and catalysts to minimize waste and reduce production costs. The reaction yield is generally higher than 90%, and the product purity exceeds 99% .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Nickel-based catalysts and hydrogen gas are commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is utilized in a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorescent dyes.
Biology: Employed in the development of fluorescent probes for imaging and analysis of biological systems.
Medicine: Investigated as a potential inhibitor of Src kinase activity, which is significant in cancer research.
Industry: Used in the production of heat-stable epoxy resins for high-performance applications in aerospace, electronics, and coatings.
Comparison with Similar Compounds
Similar Compounds
2,2’-Diaminoethylenediphenyl Ether: Similar in structure but differs in the position of the amino groups.
2,2’-Diaminoethylenedioxybisbenzene: Another related compound with similar applications in dye synthesis and biological research.
Uniqueness
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is unique due to its specific structural configuration, which allows it to be used as a building block for a variety of fluorescent dyes and probes. Its versatility in different scientific fields, including chemistry, biology, and medicine, highlights its significance.
Properties
IUPAC Name |
2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQPJBLGFGESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546712 | |
Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96331-95-2 | |
Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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